Oral Bioavailability: Serum Detection of 18β-GA vs. Undetectable 18α-GA Following Oral Dosing
In a direct head-to-head pharmacokinetic study, oral administration of 18α-GA and 18β-GA in mice revealed a stark bioavailability divergence: only 18β-GA (Enoxolone) was detectable in serum following oral dosing, whereas substantial amounts of 18α-GA remained unabsorbed in the small intestine, demonstrating that the 18β stereochemistry is a prerequisite for oral anti-allergic efficacy [1].
| Evidence Dimension | Systemic exposure following oral administration |
|---|---|
| Target Compound Data | 18β-GA (Enoxolone): Detected in serum after oral dosing |
| Comparator Or Baseline | 18α-GA: Not detected in serum; retained in small intestine |
| Quantified Difference | Qualitative presence/absence of systemic exposure |
| Conditions | Murine model; oral administration; serum and intestinal tissue analysis |
Why This Matters
For formulation development or in vivo studies requiring oral administration, 18α-GA contamination or substitution would result in complete lack of systemic exposure and efficacy failure.
- [1] Anti-allergic actions and pharmacokinetics of orally administered 18α-glycyrrhetinic acid and 18β-glycyrrhetinic acid in mice. J Nat Med. 2025;79:1236-1242. View Source
